molecular formula C7H14N2O B062334 4-Methylpiperidine-2-carboxamide CAS No. 172703-83-2

4-Methylpiperidine-2-carboxamide

Cat. No.: B062334
CAS No.: 172703-83-2
M. Wt: 142.2 g/mol
InChI Key: RIOBEGOHZRAHCD-UHFFFAOYSA-N
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Description

4-Methylpiperidine-2-carboxamide is a high-value, synthetically versatile chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine scaffold, a privileged structure found in numerous pharmacologically active molecules, which is further functionalized with a methyl group at the 4-position and a primary carboxamide at the 2-position. The carboxamide moiety serves as a key hydrogen bond donor and acceptor, enabling critical interactions with biological targets, while the methyl group influences the compound's conformational properties and lipophilicity. Its primary research application is as a key chiral building block or intermediate in the synthesis of more complex molecules, particularly for the development of pharmaceuticals targeting the central nervous system, as well as various enzyme inhibitors. The constrained piperidine ring system is often employed to mimic bioactive conformations or to introduce structural rigidity into candidate compounds. Researchers utilize this compound to explore structure-activity relationships (SAR), to create focused libraries for high-throughput screening, and to develop novel ligands for G-protein coupled receptors (GPCRs) and kinases. This compound offers a defined stereocenter, providing a crucial handle for the stereoselective synthesis of potential therapeutics, making it an indispensable tool for synthetic and pharmaceutical chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-5-2-3-9-6(4-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOBEGOHZRAHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172703-83-2
Record name 4-methylpiperidine-2-carboxamide
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Advanced Synthetic Methodologies and Chemical Transformations of 4 Methylpiperidine 2 Carboxamide

Stereoselective and Asymmetric Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For 4-methylpiperidine-2-carboxamide, this involves the establishment of the relative and absolute configurations at the C2 and C4 positions.

Diastereoselective Synthesis of Piperidine (B6355638) Derivatives

The diastereoselective synthesis of 2,4-disubstituted piperidines can be achieved through various methods, where pre-existing stereocenters or chiral auxiliaries direct the formation of new ones. A common strategy involves the hydrogenation of a substituted pyridine (B92270) precursor, followed by separation or epimerization to obtain the desired diastereomer.

A notable approach involves the radical cyclization of acyclic precursors. For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tributyltin hydride typically yields trans piperidines with diastereomeric ratios ranging from 3:1 to 6:1. acs.org A significant enhancement in diastereoselectivity is observed when using tris(trimethylsilyl)silane, which can afford diastereomeric ratios up to 99:1 for the trans product. acs.org This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. acs.org

Another powerful strategy relies on the inherent conformational preferences of N-acylpiperidines. acs.org This method allows for complete control over the reaction's selectivity to access either the cis or trans diastereomer simply by altering the sequence of reaction steps. acs.orgnih.gov Such approaches provide versatile platforms for creating libraries of 2,4-disubstituted piperidines for drug discovery. acs.orgresearchgate.net Furthermore, boronyl radical-catalyzed (4+2) cycloaddition reactions between 3-aroyl azetidines and various alkenes have emerged as a method to produce polysubstituted piperidines with high yield and diastereoselectivity. nih.gov

A stereocontrolled total synthesis of a related structure, cis-4-hydroxy-2-methyl piperidine, was achieved from chiral β-enaminoesters derived from (R)-(−)-2-phenylglycinol. nih.govrsc.org The key step is an intramolecular Corey–Chaykovsky ring-closing reaction that generates new stereogenic centers with high diastereoselectivity. nih.govrsc.org Subsequent reduction steps afford the desired piperidine derivative. nih.govrsc.org

Table 1: Comparison of Diastereoselective Cyclization Methods

Method Reagent/Catalyst Substrate Diastereomeric Ratio (trans:cis) Isolated Yield (%)
Radical Cyclization Tributyltin hydride 7-substituted-6-aza-8-bromooct-2-enoate 3:1 to 6:1 -
Radical Cyclization Tris(trimethylsilyl)silane 7-substituted-6-aza-8-bromooct-2-enoate up to 99:1 -
(4+2) Cycloaddition Diboron(4) compounds / 4-phenylpyridine 3-aroyl azetidines and alkenes High High

Enantioselective Synthesis Strategies for Chiral Piperidines

Enantioselective synthesis is crucial for producing single-enantiomer piperidine derivatives. For structures like this compound, this involves creating the chiral centers with a specific absolute stereochemistry.

A highly effective asymmetric synthesis for preparing both enantiomers of trans-4-methylpipecolic acid, a direct precursor to the target amide, has been developed. acs.orgnih.gov This strategy begins with a Sharpless asymmetric epoxidation to introduce chirality. This is followed by a regioselective ring-opening of the epoxide with allylamine (B125299) and a subsequent ring-closing metathesis to form the piperidine ring. The C4 stereocenter is established via a stereoselective hydrogenation directed by an alcohol functional group, achieving a high diastereomeric ratio of 16:1 (trans/cis). acs.orgnih.gov The final Boc-protected amino acid can be obtained with excellent diastereomeric (98% de) and enantiomeric purity (99% ee) after crystallization. acs.orgnih.gov

Rhodium-catalyzed C-H insertion reactions also provide a pathway to enantiomerically enriched piperidines. The functionalization of N-Boc-piperidine or N-brosyl-piperidine at the C2 position can be achieved using rhodium catalysts with chiral ligands. nih.gov The choice of protecting group and catalyst is critical for controlling site-selectivity and stereoselectivity. nih.gov

Biocatalytic Approaches in Asymmetric Piperidine Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral heterocycles. Enzymes can operate under mild conditions and provide access to enantiopure products.

A notable biocatalytic method involves the use of an immobilized lipase (B570770), Candida antarctica lipase B (CALB), to catalyze a multicomponent reaction of benzaldehyde, aniline (B41778), and an acetoacetate (B1235776) ester to produce highly functionalized piperidines in very good yields. rsc.org While not directly applied to this compound, this demonstrates the potential of enzymes in constructing the piperidine core. The immobilized enzyme showed higher catalytic efficiency than its pure form and could be reused for multiple cycles, highlighting the sustainability of the approach. rsc.org

More recently, a strategy combining scalable biocatalytic C-H oxidation with radical cross-coupling has been developed for the modular and enantioselective construction of complex piperidine frameworks. chemistryviews.org Enzymes such as proline hydroxylases have been used to introduce hydroxyl groups into readily available carboxylated piperidines. chemistryviews.org These hydroxylated intermediates can then undergo further functionalization, providing a streamlined route to valuable enantiopure piperidines. chemistryviews.org

Novel Synthetic Routes and Derivatization Strategies

Beyond stereoselective methods, the development of novel ring-forming reactions and strategies for functionalizing the pre-formed piperidine scaffold are essential for accessing diverse derivatives.

Ring Closure and Cyclization Reactions for Piperidine Formation

The construction of the piperidine ring is a fundamental step in the synthesis of this compound. Intramolecular cyclization is a powerful strategy for this purpose.

As previously mentioned, ring-closing metathesis (RCM) is a key step in an enantioselective synthesis of trans-4-methylpipecolic acid. acs.orgnih.gov This reaction efficiently forms the six-membered ring from a diene precursor. Another important method is radical cyclization, which can be highly diastereoselective. acs.org The retrosynthetic analysis for this approach starts from the target 2,4-disubstituted piperidine, disconnecting the C3-C4 bond and tracing back to an acyclic α,β-unsaturated ester derived from an amino acid. acs.org

Aza-Prins cyclization reactions of homoallylic benzenesulfonamides with aldehydes offer another route to functionalized piperidines. researchgate.net Additionally, multicomponent reactions provide a straightforward approach to pipecolic acid derivatives. Starting from cyclic imines (3,4,5,6-tetrahydropyridines), a reaction with an acid chloride and a nucleophile can generate protected amino acids in high yields and with remarkable diastereoselectivity when chiral imines are used. rsc.org

Functionalization and Substitution Patterns on the Piperidine Scaffold

Functionalization of a pre-existing piperidine ring is an alternative and powerful strategy. This approach is particularly useful for introducing substituents at specific positions.

Catalyst-controlled C-H functionalization has emerged as a transformative tool in synthesis. umich.edu For the piperidine ring, rhodium-catalyzed C-H insertion reactions can be used to introduce arylacetate groups at various positions. nih.gov The site-selectivity (C2, C3, or C4) is controlled by the choice of catalyst and the nitrogen protecting group. nih.gov For example, C2-functionalization can be achieved with N-Boc or N-brosyl protected piperidines, while C4-substitution can be favored by using an N-α-oxoarylacetyl-piperidine protecting group. nih.gov

A hydroboration-cross-coupling sequence can be used to functionalize a methylene-piperidine precursor. For example, the hydroboration of 1-Boc-4-methylenepiperidine followed by a palladium-catalyzed cross-coupling reaction allows for the construction of a benzylpiperidine scaffold. unisi.it This demonstrates a method for building complexity from a simple, functionalized piperidine starting material.

Palladium-Catalyzed Hydrogenation in Piperidine Synthesis

The synthesis of the piperidine core is a critical step, and palladium-catalyzed hydrogenation of a corresponding pyridine precursor represents a robust and widely adopted method. This transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). masterorganicchemistry.com

The general mechanism for this catalytic hydrogenation involves the adsorption of the pyridine derivative and hydrogen onto the surface of the palladium catalyst. masterorganicchemistry.com This process facilitates the breaking of the strong H-H bond and the sequential addition of hydrogen atoms across the double bonds of the pyridine ring. masterorganicchemistry.com The reaction is generally stereoselective, with hydrogen atoms adding to the same face of the ring (syn-addition), which is influenced by the steric hindrance of the substrate on the catalyst surface. masterorganicchemistry.com

For the synthesis of a 4-methylpiperidine (B120128) derivative, the starting material would be a 4-methylpyridine-2-carboxamide (B1313314) or a related ester. The hydrogenation of substituted pyridines is an effective approach for creating functionalized piperidines. nih.gov The conditions for these reactions, such as pressure and temperature, can be optimized to achieve high yields and selectivity. For instance, rhodium catalysts have also been used in similar hydrogenations, sometimes offering advantages in reducing by-products like defluorinated impurities when working with fluorinated substrates. mdpi.com In some cases, the reduction of substituted pyridines can be incomplete, leading to tetrahydropyridine (B1245486) intermediates. mdpi.com

Optimization of Synthetic Pathways

Optimizing the synthetic route to this compound is crucial for improving efficiency, increasing yields, and ensuring the economic viability of the process.

Reaction Condition Tuning (e.g., Temperature, Solvent, Catalysts, Coupling Agents)

The fine-tuning of reaction parameters is a cornerstone of synthetic optimization. Each variable can significantly impact the reaction's outcome, including yield, purity, and reaction time.

Temperature: Temperature control is critical. For instance, in the preparation of 4-methylpiperidine-2-carboxylate hydrochloride from its N-oxide precursor, the reduction step is conducted at a specific temperature range of 30-50 °C for 4-8 hours to ensure optimal conversion. google.com

Solvent: The choice of solvent can influence reactant solubility, reaction rate, and even the reaction pathway. In the synthesis of 4-methylpiperidine-2-carboxylate hydrochloride, methanol (B129727) or ethanol (B145695) is used as the solvent for the reduction reaction. google.com In other syntheses, such as the preparation of imidazole-based hybrids, an eco-friendly aqueous approach has been successfully employed. nih.gov

Catalysts: Catalysts are fundamental to modern organic synthesis. In the synthesis of a 4-methylpiperidine-2-carboxylate derivative, phosphomolybdic acid is used as a catalyst during the oxidation of the starting material, 4-picoline-2-carboxylic acid ethyl ester, with hydrogen peroxide. This catalyst enhances the oxidant's activity and improves the reaction yield. google.com For hydrogenation steps, palladium on carbon (Pd/C) is a common and effective choice. masterorganicchemistry.com

Coupling Agents: In the final step of forming the carboxamide from a carboxylic acid precursor (4-methylpiperidine-2-carboxylic acid), a coupling agent is required. While not detailed specifically for this exact molecule in the search results, general peptide synthesis provides relevant examples. In the synthesis of other piperidine carboxamides, reagents like thionyl chloride are used to convert the carboxylic acid to an acid chloride, which then reacts with an amine. google.com

The table below illustrates the optimization of conditions for a related piperidine synthesis.

ParameterCondition 1Condition 2Condition 3Outcome
Catalyst NoneP2CA (5 mol%)P2CA (15 mol%)Yield increases with catalyst loading. nih.gov
Solvent WaterEthanolWater:Ethanol (1:1)Mixed solvent system provides the best results. nih.gov
Temperature Room Temp60 °CRefluxHigher temperatures lead to shorter reaction times and higher yields. nih.gov

This table is a representative example based on the optimization of a green synthesis protocol for chromene derivatives, illustrating the principles of reaction condition tuning. nih.gov

Efficiency and Yield Enhancement in Multi-Step Syntheses

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. nih.gov

Process Optimization: As seen in the synthesis of 4-methylpiperidine-2-carboxylate hydrochloride, a specific sequence of oxidation followed by reduction is employed. google.com Each step is optimized for yield before proceeding to the next.

Reagent Selection: The choice of reagents can impact efficiency. In solid-phase peptide synthesis (SPPS), 4-methylpiperidine has been studied as a potentially more efficient and less toxic alternative to piperidine for the removal of the Fmoc protecting group. researchgate.net Studies comparing the kinetics of Fmoc removal show that the reaction can be completed in minutes with the right concentration of the base. researchgate.net

Green Chemistry Principles in Piperidine Synthesis

The application of green chemistry principles aims to make chemical manufacturing more environmentally sustainable. This involves using less hazardous materials, reducing waste, and improving energy efficiency.

Several green approaches have been developed for the synthesis of piperidine and its derivatives:

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. Research has focused on using water or mixtures of water and ethanol as the reaction medium, which is safer and more environmentally friendly. nih.gov

Sustainable Catalysts: Utilizing recyclable, non-toxic catalysts is a key green principle. Pyridine-2-carboxylic acid (P2CA) has been used as a sustainable, dual acid-base organocatalyst in multicomponent reactions, demonstrating high efficiency and recyclability over several cycles. nih.gov

Atom Economy and Waste Reduction: Green synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product (high atom economy) and to minimize waste (low E-factor). nih.gov For example, a P2CA-catalyzed synthesis of chromene derivatives achieved a high Atom Economy (AE) of 99.36% and a low E-factor of 16.68. nih.gov

Alternative Reagents: Replacing hazardous reagents is a primary goal. In peptide synthesis, which often involves piperidine derivatives, there is a significant effort to replace the toxic reagent piperidine with safer alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) or 4-methylpiperidine. researchgate.netrsc.org

The table below compares different synthetic approaches based on green chemistry metrics.

ApproachKey FeaturesGreen AdvantagesReference
P2CA Catalysis One-pot, water-EtOH solvent, refluxHigh atom economy, low E-factor, recyclable catalyst, safer solvent. nih.gov nih.gov
Aqueous Synthesis C-C bond formation in waterAvoids volatile organic solvents, eco-friendly. nih.gov nih.gov
Piperidine Replacement Use of DEAPA or 4-methylpiperidine in SPPSReplaces a toxic and controlled substance with a safer alternative. researchgate.netrsc.org researchgate.netrsc.org

Biological Activities and Pharmacological Relevance of 4 Methylpiperidine 2 Carboxamide Derivatives

Enzyme Inhibition Studies

Derivatives of 4-methylpiperidine-2-carboxamide have been investigated for their potential to inhibit various enzymes, playing a role in the development of new therapeutic agents.

The mechanism of enzyme inhibition by this compound derivatives is a key area of study. While detailed characterization for every derivative is not available, related piperidine (B6355638) and piperazine (B1678402) carboxamide compounds have been shown to act through various mechanisms, including competitive inhibition. For example, a study on pyrimidinyl-piperazine carboxamide derivatives identified them as competitive inhibitors of α-glucosidase. This was determined through kinetic studies where the maximal velocity (Vmax) of the enzyme reaction remained unchanged while the Michaelis constant (Km) increased with rising inhibitor concentrations. Such findings suggest that these compounds bind to the active site of the enzyme, competing with the natural substrate.

While direct and extensive studies on the specific inhibition mechanisms of this compound derivatives are not widely documented, the structural similarities to other researched carboxamide compounds suggest that competitive inhibition is a likely mechanism for some of their enzymatic targets. Further research is needed to fully characterize the inhibitory actions of this specific class of compounds.

The therapeutic potential of this compound derivatives extends to their ability to target specific enzyme classes that are critical in various diseases.

Tyrosine Kinases: These enzymes are crucial in cellular signaling pathways, and their dysregulation is often implicated in cancer. While research specifically on this compound derivatives as tyrosine kinase inhibitors is emerging, related structures have shown promise. For instance, hybrid molecules containing a methylpiperidine aniline (B41778) moiety have been designed and synthesized as inhibitors of Mer-tyrosine kinase (MERTK), a target in cancer therapy. nih.gov Additionally, 1-H-pyrazole-3-carboxamide derivatives incorporating a 4-methylpiperazine group have been identified as potent inhibitors of fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). nih.gov

Proteases: Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological processes. Their inhibition is a key strategy in treating diseases like viral infections and cancer. While direct inhibition of proteases by this compound derivatives is not extensively documented, the broader class of piperidine derivatives has been explored for this purpose.

Oxidoreductases: This class of enzymes catalyzes oxidation-reduction reactions. There is limited specific information available in the public domain regarding the inhibition of oxidoreductases by this compound derivatives.

Farnesyltransferase (FTase) is an enzyme that plays a critical role in post-translational modification of proteins, including the Ras protein which is implicated in cancer. The inhibition of FTase is a significant area of anti-cancer drug development. A series of piperidine derivatives have been identified as potent inhibitors of FTase. These compounds were found to inhibit the enzyme in a manner that is competitive with the Ras protein. The potency of these inhibitors was significantly influenced by the substituents on the piperidine core.

Notably, a 10-fold increase in inhibitory potency was observed when the piperidine-2-one core was changed to a piperidine core. The stereochemistry of the molecule also played a crucial role, with the (+)-enantiomers showing more potent FTase inhibition. One particular derivative demonstrated an IC50 value of 1.9 nM, highlighting the potential of this class of compounds as effective FTase inhibitors.

Table 1: Farnesyltransferase (FTase) Inhibition by Piperidine Derivatives

Compound TypeInhibition MechanismKey Findings
Piperidine DerivativesCompetitive with Ras protein- 10-fold increased potency with piperidine core vs. piperidine-2-one core. - (+)-enantiomers are more potent. - A potent derivative showed an IC50 of 1.9 nM.

Receptor Modulation and Ligand Interactions

Beyond enzyme inhibition, this compound derivatives are also being explored for their ability to modulate the activity of important receptors in the nervous system.

A significant area of research for 4-alkylpiperidine-2-carboxamide derivatives is their action as positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT2C receptor. A diminished signaling capacity of the 5-HT2C receptor is associated with various neuropsychiatric conditions. PAMs can restore this signaling, offering therapeutic potential.

Several novel molecules based on the 4-alkylpiperidine-2-carboxamide scaffold have been designed and synthesized. These compounds have been shown to potentiate the intracellular calcium release triggered by serotonin in cells expressing the human 5-HT2C receptor. Molecular docking studies have helped in identifying potential allosteric binding sites on the receptor.

Table 2: Activity of 4-Alkylpiperidine-2-carboxamide Derivatives as 5-HT2C Receptor PAMs

Compound ScaffoldActivityMechanism of Action
4-Alkylpiperidine-2-carboxamidePositive Allosteric Modulator (PAM)Potentiates serotonin-induced intracellular calcium release.

The serotonin 5-HT2C receptor is a member of the G-protein-coupled receptor (GPCR) family, which constitutes a major class of drug targets. GPCRs are involved in a vast array of physiological processes, and their modulation can have significant therapeutic effects.

The interaction of this compound derivatives with the 5-HT2C receptor is a prime example of their engagement with GPCRs. As positive allosteric modulators, these compounds bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (serotonin) binds. This allosteric binding enhances the receptor's response to the natural ligand. The development of PAMs for GPCRs like the 5-HT2C receptor is a promising strategy for achieving greater selectivity and fine-tuning of receptor activity.

The ability of these derivatives to modulate GPCRs opens up avenues for the development of novel therapeutics for a range of disorders where these receptors play a key role.

Kappa-Opioid Receptor (KOR) Binding and Antinociceptive Effects

Derivatives containing a piperidine or structurally related cyclic amine core have been investigated for their potent effects on the kappa-opioid receptor (KOR), a key target in pain modulation. While not direct analogues of this compound, certain synthetic opioids with related structural motifs exhibit significant KOR activity.

One area of research has focused on developing dual-acting agonists that target both KOR and delta-opioid receptors (DOR) to achieve pain relief while minimizing the adverse effects associated with mu-opioid receptor (MOR) agonists. nih.gov For instance, the compound MP1104, a derivative of the 6β-amidoepoxymorphinan group of opioids, demonstrates potent antinociceptive effects mediated through the activation of both KOR and DOR. nih.gov This dual agonism results in significant analgesic properties without inducing the place aversion often seen with selective KOR agonists. nih.gov

Furthermore, selective KOR agonists like U50,488, which contains a pyrrolidine (B122466) ring as part of its structure, have been shown to modulate the effects of substances of abuse. Studies have indicated that activation of kappa receptors can attenuate the neurochemical effects of cocaine. nih.gov

Table 1: Antinociceptive and Receptor Binding Properties of a KOR/DOR Agonist

CompoundReceptor Target(s)Observed EffectAntinociceptive Potency (ED₅₀)Source
MP1104KOR-1, DOR-1Potent analgesic, lacks rewarding or dysphoric properties at effective doses.0.33 mg/kg nih.gov

Muscarinic Receptor and Cannabinoid CB1 Receptor Antagonism

Muscarinic Receptor Antagonism: Piperidine derivatives have been identified as effective antagonists of muscarinic acetylcholine (B1216132) receptors, which are involved in a wide range of physiological functions. Substituted piperidine carboxylic acids, for example, have been developed for their potential to modulate the activity of these receptors. mdpi.com The development of antagonists with selectivity for specific muscarinic receptor subtypes, such as the M4 receptor, is an active area of research for treating various disorders. nih.gov

Cannabinoid CB1 Receptor Antagonism: A notable pharmacological application of piperidine carboxamide derivatives is their role as antagonists of the cannabinoid CB1 receptor. The compound SR141716A (Rimonabant), chemically known as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a well-characterized selective CB1 receptor inverse agonist. nih.gov This compound and its analogues effectively block the CB1 receptor, influencing a variety of physiological processes. nih.gov

Research has shown that SR141716A can alter the reinforcing effects of opioids like heroin. nih.gov The potency of such antagonists is a subject of ongoing research, with newer analogues being developed to have higher binding affinity and lower lipophilicity, which could improve their properties as research tools or therapeutic agents. nih.gov

Table 2: Cannabinoid CB1 Receptor Antagonist Properties

CompoundReceptor TargetKey FindingBinding Affinity (Ki)Source
SR141716A (Rimonabant)CB1 ReceptorMarkedly decreases heroin self-administration under certain schedules.35–46 nM nih.govnih.gov
JHU75528CB1 ReceptorHigher binding affinity and lower lipophilicity than SR141716A.11 ± 7 nM nih.gov

Modulation of Signal Transduction Pathways

Pathways Involved in Cell Growth, Differentiation, and Survival

Certain piperidine derivatives have been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival. One such compound, DTPEP, has demonstrated dual-acting anti-breast cancer properties by targeting both estrogen receptor-positive (ER+ve) and estrogen receptor-negative (ER-ve) cells. nih.gov

In both types of breast cancer cells, DTPEP was found to downregulate the PI3K/Akt and PKCα signaling pathways. nih.gov This action leads to an induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. nih.gov In ER+ve MCF-7 cells, DTPEP also downregulates the expression and activation of ERα. nih.gov These findings highlight the potential of piperidine derivatives to interfere with key pathways that drive cancer progression.

Endocannabinoid Signaling

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2 and their endogenous ligands, is a crucial neuromodulatory system. The signaling of endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) is terminated by enzymatic hydrolysis.

Piperidine-based compounds can significantly modulate this system. As discussed previously, derivatives such as SR141716A act as potent CB1 receptor antagonists, directly blocking the receptor and preventing its activation by endocannabinoids. nih.gov This blockade can alter numerous physiological and behavioral processes that are regulated by endocannabinoid tone. Additionally, other piperidine and piperazine derivatives have been developed as inhibitors of the enzymes that degrade endocannabinoids, such as FAAH and MAGL. By preventing the breakdown of anandamide and 2-AG, these inhibitors can enhance endocannabinoid signaling.

Beta-Adrenoceptor-G-Protein-Adenylate Cyclase Pathway

The beta-adrenergic receptor-G-protein-adenylate cyclase pathway is a fundamental signaling cascade that mediates the effects of catecholamines on various tissues, including the heart. This pathway involves the activation of beta-adrenergic receptors, which in turn activate a stimulatory G-protein (Gs), leading to the production of cyclic AMP (cAMP) by adenylate cyclase. While the modulation of this pathway is a key mechanism for many cardiovascular drugs, a direct link between this compound derivatives and the modulation of the Beta-Adrenoceptor-G-Protein-Adenylate Cyclase pathway has not been established in the reviewed scientific literature.

DNA Damage Response (DDR) and Replication-Repair Functions (e.g., POLQ, MRE11)

The DNA Damage Response (DDR) is a complex network of pathways that detect and repair DNA lesions, ensuring genomic stability. Key proteins in this process include Polymerase theta (POLQ) and the MRE11-RAD50-NBS1 (MRN) complex, which are involved in the repair of DNA double-strand breaks. Targeting these pathways is a promising strategy in cancer therapy. However, based on the reviewed scientific literature, there is currently no available information to suggest that this compound derivatives directly modulate the functions of POLQ or MRE11.

Exploration of Diverse Biological Activities in Preclinical Research

Derivatives of the this compound scaffold have been the subject of extensive preclinical research, revealing a broad spectrum of biological activities. These investigations have highlighted their potential as foundational structures for developing novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology. The structural versatility of the piperidine ring combined with the hydrogen-bonding capabilities of the carboxamide group allows these compounds to interact with a wide array of biological targets.

The search for more effective and targeted cancer therapies has led to the investigation of piperidine derivatives for their antiproliferative properties. Research has shown that this class of compounds can exhibit significant cytotoxic effects against various cancer cell lines.

N-substituted 1H-indole-2-carboxamides have demonstrated potent and selective inhibition of cell proliferation against leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. acs.org Certain compounds within this series showed noteworthy potency, with IC₅₀ values as low as 0.33 µM against K-562 leukemia cells. acs.org Another study highlighted a novel series of piperine-carboximidamide hybrids, which also displayed promising antiproliferative action. researchgate.net These hybrids were found to inhibit key enzymes involved in cancer progression, such as EGFR, BRAF, and CDK2. researchgate.net

The mechanism of action for these derivatives often involves the inhibition of critical cellular pathways. For instance, some piperidine derivatives have been reported to inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation, thereby inducing apoptosis in cancer cells. Others have been shown to interfere with DNA cleavage and angiogenesis, the process by which tumors form new blood vessels. The ability of these compounds to interact with multiple oncogenic targets underscores their potential as multi-targeted anticancer agents. researchgate.net

Table 1: Antiproliferative Activity of Selected Carboxamide and Piperidine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Cell Line IC₅₀/GI₅₀ Value (µM) Target Enzyme(s) Reference
N-substituted 1H-indole-2-carboxamide K-562 (Leukemia) 0.33 Topoisomerase, PI3Kα, EGFR acs.org
N-substituted 1H-indole-2-carboxamide HCT-116 (Colon) 1.01 Topoisomerase, PI3Kα, EGFR acs.org
Piperine-carboximidamide hybrid Four cancer cell lines (average) 0.77 EGFR, CDK2, c-Met researchgate.net
Indazole-carboximidamide derivative N/A N/A EGFR (IC₅₀ = 89 nM), CDK2 (IC₅₀ = 14 nM) researchgate.net

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Piperidine derivatives have emerged as a promising scaffold in this area. Studies have demonstrated that synthetic derivatives of piperidin-4-one possess significant in vitro activity against a range of bacterial and fungal pathogens.

These compounds have been screened against bacteria such as Staphylococcus aureus, E. coli, and Bacillus subtilis, and fungi including Microsporum gypseum, Trichophyton rubrum, and Candida albicans. nih.gov The introduction of a thiosemicarbazone moiety to the piperidin-4-one core, for example, has been shown to enhance antifungal activity when compared to the parent compound. nih.gov In some cases, the antibacterial activity of these synthetic derivatives was comparable to the standard antibiotic ampicillin, and the antifungal activity was compared to terbinafine. nih.gov

More recent research into piperidine-4-carboxamides (P4Cs) has identified their potent activity against Mycobacterium abscessus, a notoriously difficult-to-treat opportunistic pathogen. nih.gov The mechanism for this activity was identified as the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov These P4Cs demonstrated bactericidal and antibiofilm activity, and importantly, showed limited cross-resistance with fluoroquinolones, another class of DNA gyrase inhibitors. nih.gov This suggests that piperidine-carboxamides represent a novel class of mycobacterial DNA gyrase inhibitors. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Piperidine Derivatives This table is interactive. You can sort and filter the data.

Compound Type Target Organism Activity Noted Comparison Standard Reference
Piperidin-4-one derivatives Staphylococcus aureus, E. coli Good antibacterial activity Ampicillin nih.gov
Thiosemicarbazone of piperidin-4-one M. gypseum, C. albicans High antifungal activity Terbinafine nih.gov
Benzoyl/Sulphonyl of Piperidine-4-carboxamide Fungal strains Good antifungal activity N/A nih.gov
Piperidine-4-Carboxamide (P4C) Mycobacterium abscessus Bactericidal, antibiofilm activity N/A nih.gov

Preclinical studies using animal models suggest that derivatives of cyclic amino acids, which share structural similarities with the piperidine scaffold, may possess neuroprotective properties. Research into N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), a derivative of the cyclic amino acid proline, has been conducted in a mouse model of Alzheimer's disease. researchgate.net

In this model, the accumulation of amyloid-β (Aβ) peptides leads to neuroinflammation, oxidative stress, and cognitive deficits. researchgate.net Treatment with the proline derivative was found to mitigate these effects. Specifically, it reduced the burden of amyloid plaques and attenuated reactive gliosis, a process involving the activation of astrocytes and microglia which are marked by Glial Fibrillary Acidic Protein (GFAP) and Ionized calcium-Binding Adaptor molecule 1 (Iba-1), respectively. researchgate.net The compound also appeared to reduce neuroinflammation by decreasing the expression of inflammatory mediators. researchgate.net These findings suggest that the compound may protect against neurodegeneration and preserve cognitive function by modulating these pathological processes. researchgate.net While this research was not conducted on a direct this compound derivative, the positive results for the structurally related proline derivative suggest a potential avenue for future investigation into the neuroprotective effects of the piperidine carboxamide class.

Derivatives of piperidine-4-carboxamide have been identified as potent inhibitors of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade. acs.orgnih.gov Inhibition of FXa is a key strategy for the prevention and treatment of thrombosis.

A series of benzyloxy anilides of isonipecotic acid (piperidine-4-carboxylic acid) were synthesized and evaluated for their ability to inhibit FXa. nih.gov Fluorination of the benzyloxyphenyl piperidine-4-carboxamide scaffold was found to significantly enhance inhibitory potency. researchgate.netnih.gov Two specific congeners, N-{[3-(1,1′-biphenyl-4-yl)methoxy]phenyl}piperidine-4-carboxamide derivatives, emerged as highly potent and selective FXa inhibitors with inhibition constant (Ki) values as low as 57 nM. acs.orgresearchgate.net

These compounds were identified as promising leads for the development of dual-function antithrombotic drugs, as they not only act as anticoagulants by inhibiting FXa but also exhibit antiplatelet activity. acs.orgresearchgate.net The proposed binding mode involves the protonated piperidine ring forming key interactions with an aspartate residue (Asp189) in the S1 pocket of the FXa active site. acs.org Further studies on piperidine diamine derivatives have also yielded compounds with potent anticoagulant activity and high oral availability in rat models. nih.gov

Table 3: Factor Xa Inhibitory Activity of Piperidine-4-Carboxamide Derivatives This table is interactive. You can sort and filter the data.

Compound Scaffold Specific Derivative Inhibition Constant (Ki) against FXa Additional Activity Reference
Benzyloxyphenyl piperidine-4-carboxamide 4-CF₃ derivative (7p) 57 nM Antiplatelet effects acs.orgresearchgate.net
Benzyloxyphenyl piperidine-4-carboxamide Difluoro derivative (7m) 130 nM Antiplatelet effects acs.org
Piperidine diamine derivative Compound 2h Potent anticoagulant activity High oral activity in rats nih.gov
Piperidine diamine derivative Compound 2k Potent anticoagulant activity High oral activity in rats nih.gov

The piperidine and carboxamide structural motifs are present in compounds investigated for activity against several significant human parasites, including Plasmodium falciparum (the cause of malaria) and Schistosoma mansoni (the cause of schistosomiasis).

In the fight against malaria, various piperidine derivatives have shown promise. A library of 1,4-disubstituted piperidine derivatives demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Some compounds exhibited IC₅₀ values in the low nanomolar range, comparable or superior to the standard drug chloroquine (B1663885) against the resistant strain. nih.gov Separately, screening of a chemical library identified cyclopropyl (B3062369) carboxamides as a novel class with potent antiplasmodial activity (EC₅₀ as low as 40 nM) that targets the parasite's cytochrome b, a component of the mitochondrial electron transport chain. escholarship.orgmonash.edu

Derivatives have also been explored for schistosomiasis. Cysteine proteases are essential enzymes for the schistosome parasite, and inhibitors of these enzymes are being investigated as potential chemotherapies. plos.org The small molecule K11777, a cysteine protease inhibitor, has been shown to be a potent schistosomicide in preclinical models, reducing worm burdens and egg-related pathology. plos.org Furthermore, other natural products containing related structures, such as the chalcone (B49325) cardamonin, have demonstrated the ability to kill adult S. mansoni worms and inhibit essential parasite enzymes like ATP diphosphohydrolase. nih.gov These findings underscore the potential of scaffolds containing piperidine and carboxamide features in the development of new antiparasitic agents. researchgate.netnih.gov

Structure Activity Relationship Sar and Lead Optimization Studies

Rational Design and Scaffold Modifications

The rational design of analogs based on the 4-methylpiperidine-2-carboxamide core has been a key strategy in developing new therapeutic agents. This involves systematic modifications to the core structure and the introduction of various substituents to modulate biological activity.

Systematic Modification of the this compound Core

Systematic modifications of the this compound scaffold have been explored to enhance the pharmacological profiles of these compounds. For instance, the introduction of unsaturation in the piperidine (B6355638) ring has been shown to increase potency in certain series of compounds. dndi.org A ten-fold increase in activity against Trypanosoma cruzi was observed when the saturated piperidine ring was replaced with an unsaturated one. dndi.org

In the development of serotonin (B10506) 5-HT2C receptor-positive allosteric modulators (PAMs), the 4-alkylpiperidine-2-carboxamide scaffold was optimized by replacing the undecyl moiety at the 4-position with cyclohexyl- or phenyl-containing fragments. nih.gov This modification aimed to reduce the number of rotatable bonds and decrease lipophilicity, leading to the discovery of compound 12 (CTW0415) with improved pharmacokinetic properties. nih.gov

Furthermore, the N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been identified as a promising starting point for the development of multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1. nih.gov This highlights the versatility of the piperidine-carboxamide core in designing inhibitors for various biological targets.

Influence of Substituent Positioning and Functional Groups on Bioactivity

The positioning and nature of substituents on the this compound scaffold play a crucial role in determining biological activity and selectivity. In a series of piperidine-4-carboxamide derivatives designed as sigma-1 receptor ligands, substitutions on the amide nitrogen atom were systematically varied. molbnl.it The introduction of a 4-chlorobenzyl moiety on the piperidine nitrogen of a tetrahydroquinoline derivative resulted in a compound with very high affinity for the σ1 receptor (Ki = 3.7 nM) and a high selectivity ratio over the σ2 receptor. molbnl.it

The exploration of regio- and diastereoisomers of methyl-substituted pipecolinates, which are closely related to the this compound core, has demonstrated the importance of stereochemistry. nih.govrsc.org The relative orientation of substituents (cis or trans) significantly impacts the conformational preferences of the piperidine ring, which in turn influences biological activity. nih.govrsc.org For example, in the design of dopamine (B1211576) transporter inhibitors, the cis-isomer of a 2,5-disubstituted piperidine derivative exhibited the most potent activity and selectivity. nih.gov

The following table summarizes the impact of different substituents on the bioactivity of piperidine-carboxamide derivatives:

Scaffold/Core Substituent/Modification Position Observed Bioactivity Reference
4-Azaindole-2-piperidineUnsaturation in piperidine ring---10-fold increase in anti-Trypanosoma cruzi activity dndi.org
4-Alkylpiperidine-2-carboxamideCyclohexyl- or phenyl-containing fragments4-positionImproved pharmacokinetics as 5-HT2CR PAMs nih.gov
Piperidine-4-carboxamide4-Chlorobenzyl moietyPiperidine nitrogenHigh affinity and selectivity for σ1 receptor molbnl.it
2,5-Disubstituted piperidinecis-isomer2,5-positionsPotent and selective dopamine transporter inhibition nih.gov

Design of Structurally Rigid Analogues for Enhanced Drug-Likeness

To improve the drug-like properties of piperidine-based compounds, researchers have designed and synthesized structurally rigid analogues. This approach aims to reduce conformational flexibility, which can lead to enhanced binding affinity and selectivity for the target receptor. Bridged piperidine moieties, such as 2-azanorbornane, nortropane, and isoquinuclidine, have been incorporated into a series of P2Y14 receptor antagonists. nih.gov This strategy preserved or even enhanced receptor affinity while in some cases reducing lipophilicity. nih.gov The added rigidity also facilitates molecular modeling studies by providing a more defined conformation for binding analysis. nih.gov

The rationale behind using rigid scaffolds is to increase the sp3 character of the molecules, a feature often associated with improved physicochemical properties and better clinical success rates. nih.gov These conformationally constrained analogues provide valuable insights into the bioactive conformation of the ligand and can guide further optimization efforts.

Computational Approaches in SAR

Computational methods are increasingly being used to accelerate the drug discovery process by predicting the biological activity and clarifying the structure-activity relationships of novel compounds.

Molecular Modeling to Correlate Structure with Biological Effects

Molecular modeling plays a pivotal role in understanding how the three-dimensional structure of a molecule influences its interaction with a biological target. For derivatives of this compound, molecular docking simulations have been employed to elucidate binding modes and rationalize observed biological activities.

In the study of piperidine-4-carboxamide derivatives as multikinase inhibitors, molecular docking was used to investigate the interactions of a lead compound with VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov These computational studies suggested that the biological activity of the compound likely stems from the collaborative inhibition of these multiple targets. nih.gov Similarly, for P2Y14 receptor antagonists, molecular modeling based on a homology model of the P2Y12 receptor helped to predict and rationalize the binding interactions of bridged piperidine analogues. nih.gov

These modeling studies, often performed in conjunction with experimental data, provide a deeper understanding of the SAR at the molecular level, guiding the design of more potent and selective inhibitors.

Prediction of Activity Spectra for Substances (PASS) for Pharmacological Activity

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the likely pharmacological activities of a compound based on its chemical structure. This in silico method can screen virtual compounds for a wide range of biological effects, helping to prioritize synthetic efforts.

A study utilizing the PASS online tool evaluated the potential pharmacological activities of new modified piperidine derivatives. clinmedkaz.org The results indicated that these compounds could interact with various enzymes, receptors, and ion channels, suggesting potential applications in treating central nervous system diseases, cancer, and as local anesthetic or antiarrhythmic agents. clinmedkaz.org The PASS analysis generated probabilities for a compound being active ("Pa") or inactive ("Pi"). A Pa value greater than 0.7 suggests a high likelihood of observing the predicted activity experimentally. clinmedkaz.org For instance, the predicted activity probability for a compound designated LAS-250 ranged from 0.804 down to 0.480. clinmedkaz.org

This predictive approach allows for the rapid assessment of the therapeutic potential of novel chemical entities, including derivatives of this compound, thereby streamlining the early stages of drug discovery. clinmedkaz.org

Lead Compound Identification and Optimization Strategies

The identification of a lead compound is the first critical step in the drug discovery pipeline. A lead compound is a chemical starting point that exhibits a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetic characteristics. The subsequent optimization phase aims to systematically modify the lead structure to improve these attributes.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. In recent years, virtual high-throughput screening (vHTS) has emerged as a powerful computational alternative, allowing for the in silico screening of vast virtual libraries of compounds.

A notable instance of the identification of this compound as a potential therapeutic agent comes from a "Goldilocks" (GL) computational discovery protocol. frontiersin.orgnih.govresearchgate.net This protocol was designed to efficiently identify novel inhibitors of DNA damage response (DDR) pathways, which are critical targets in cancer therapy. frontiersin.orgnih.govresearchgate.net Specifically, this compound was identified as a virtual screening hit targeting the helicase domain of DNA Polymerase Theta (POLQ). frontiersin.orgnih.gov

The GL protocol utilized a curated and compact virtual chemical library, known as the Early Structure-Early Testing (ESET) library, which was designed to encompass a diverse range of chemotypes suitable for early-stage testing without the need for extensive experimental screening resources. frontiersin.orgnih.gov The identification of this compound from the DSI-poised library within this protocol highlights the potential of this scaffold as a starting point for the development of POLQ inhibitors. frontiersin.orgnih.gov The aim of such computational approaches is to identify chemotypes that can bind to specific sites on the target protein, thereby providing a solid foundation for subsequent experimental validation and optimization. frontiersin.orgnih.gov While this represents a virtual hit, it underscores the compound's potential and provides a clear direction for further investigation and hit-to-lead optimization efforts. acs.orgupmbiomedicals.com

Once a lead compound like this compound is identified, the subsequent phase focuses on optimizing its structure to enhance its efficacy, improve its selectivity for the intended target, and minimize interactions with other biological molecules that could lead to side effects. A key strategy in this process is the systematic modification of different parts of the molecule to understand their contribution to its biological activity, a process known as establishing a structure-activity relationship (SAR).

A compelling example of such optimization is demonstrated in the development of 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor (5-HT2CR). nih.gov This work expanded upon a previously identified 4-alkylpiperidine-2-carboxamide scaffold. The primary goal was to optimize the substituent at the 4-position of the piperidine ring to improve pharmacokinetic properties and reduce off-target interactions by replacing a long undecyl chain with cyclohexyl- or phenyl-containing fragments. nih.gov This strategy aimed to decrease lipophilicity and the number of rotatable bonds, which are often associated with poor pharmacokinetic profiles.

The optimization efforts led to the discovery of compound 12 (CTW0415), which exhibited improved pharmacokinetics and reduced off-target interactions compared to the initial lead compounds. nih.gov The in vivo efficacy of compound 12 was confirmed in a drug discrimination assay, where it potentiated the effects of a selective 5-HT2CR agonist. nih.gov This study showcases a successful lead optimization campaign where systematic modifications to the 4-position of the piperidine-2-carboxamide (B12353) core resulted in a promising preclinical candidate.

Table 1: Structure-Activity Relationship of 4-Substituted Piperidine-2-Carboxamide Analogues as 5-HT2CR PAMs

Compound R Group EC50 (nM) Emax (%)
6 Cyclohexylmethyl 320 100
7 Cyclohexylethyl 180 100
8 Phenylmethyl 450 90
9 Phenylethyl 250 100

| 12 (CTW0415) | 4-Fluorophenyl | 150 | 100 |

Data sourced from a study on 5-HT2CR PAMs. nih.gov

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of a drug candidate, such as poor solubility, limited permeability, chemical instability, or rapid metabolism. nih.govyoutube.comyoutube.comyoutube.com A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. nih.govyoutube.comyoutube.comyoutube.com

For a compound like this compound, which can be hydrolyzed in vivo to 4-methylpiperidine-2-carboxylic acid, prodrug strategies could be applied to either the carboxylic acid or the amide functionality.

Prodrugs of Carboxylic Acids: The carboxylic acid group is a common functional group in many drugs and is often a target for prodrug modification to enhance lipophilicity and improve oral absorption. A common approach is to convert the carboxylic acid into an ester. nih.gov These ester prodrugs are typically more lipophilic than the parent carboxylic acid and can passively diffuse across biological membranes more readily. Once absorbed, they are often rapidly cleaved by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the active carboxylic acid. nih.gov

Prodrugs of Amides: While the amide bond is generally more stable to enzymatic cleavage than an ester bond, prodrug strategies for amides have also been developed. nih.gov One approach involves the formation of N-acyloxyalkyl or N-mannich base prodrugs. These modifications can alter the physicochemical properties of the parent drug, such as its solubility and permeability, and are designed to be cleaved in vivo to regenerate the active amide-containing drug.

Although specific prodrugs of this compound are not extensively documented in the public domain, the general principles of prodrug design provide a clear framework for how its properties could be optimized. For instance, if the parent compound exhibited poor membrane permeability, converting the potential carboxylic acid metabolite to an ester prodrug could enhance its absorption.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Binding Mechanism Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about potential biological targets and binding modes.

Molecular docking studies on piperidine (B6355638) carboxamide scaffolds have been instrumental in identifying and optimizing their interactions with various biological targets. By simulating the binding of these compounds to the three-dimensional structures of proteins, researchers can predict their potential as therapeutic agents.

For instance, derivatives of the piperidine-2-carboxamide (B12353) scaffold have been investigated as positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT2C receptor (5-HT2CR), a target implicated in chronic conditions like obesity and substance use disorders. nih.gov Similarly, N-substituted piperidine-4-carboxamide derivatives have been evaluated through docking as potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov In other studies, arylpiperazine derivatives, which share a core piperidine structure, were docked against the androgen receptor (AR) to identify potential antagonists for prostate cancer treatment. nih.gov

These computational screening approaches help prioritize compounds for synthesis and experimental testing by predicting their binding affinity and specificity for a given target. The insights gained facilitate the rational design of molecules with improved potency and selectivity.

Table 1: Examples of Predicted Biological Targets for Piperidine-based Scaffolds

Scaffold Class Predicted Biological Target Therapeutic Area
4-Alkylpiperidine-2-carboxamide Serotonin 5-HT2C Receptor (5-HT2CR) Obesity, Substance Use Disorders nih.govnih.gov
Piperidine-4-carboxamide SARS-CoV-2 Papain-like Protease (PLpro) Antiviral (COVID-19) nih.gov
Arylpiperazine Androgen Receptor (AR) Prostate Cancer nih.gov

Beyond identifying potential targets, molecular docking elucidates the specific binding mode of a ligand within a protein's binding site. This includes determining whether the compound interacts with the primary (orthosteric or active) site or a secondary (allosteric) site.

In the case of 4-alkylpiperidine-2-carboxamides developed as 5-HT2CR PAMs, docking studies were crucial in identifying a topographically distinct allosteric site on the receptor. nih.gov Ligands that bind to allosteric sites modulate the receptor's response to its natural ligand (e.g., serotonin), offering a more nuanced therapeutic approach compared to simple agonists or antagonists that target the active site. nih.govnih.gov

Conversely, studies on piperidine derivatives targeting the SARS-CoV-2 PLpro enzyme showed ligands binding directly within the enzyme's active site. nih.gov The analysis detailed specific interactions, such as hydrogen bonds with key amino acid residues like Asp165 and Glu168, and pi-cation stacking with residues like Tyr269. nih.gov Similarly, docking of arylpiperazine derivatives into the androgen receptor's ligand-binding pocket (LBP) revealed that binding was primarily driven by hydrophobic interactions. nih.gov Understanding these precise interactions is fundamental for structure-activity relationship (SAR) studies aimed at optimizing ligand affinity and specificity.

To visualize and analyze the forces driving ligand-protein interactions, computational chemists employ tools like electrostatic potential (ESP) maps and 2D ligand interaction diagrams.

An ESP map calculates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). Such maps are invaluable for predicting non-covalent interactions. For example, a molecular electrostatic potential map for a potential SARS-CoV-2 PLpro inhibitor revealed red patches corresponding to hydrogen bond acceptors and blue patches for hydrogen bond donors, while yellow areas indicated regions suited for hydrophobic interactions. nih.gov This information helps explain the observed binding mode and suggests potential modifications to enhance binding.

Ligand interaction maps provide a 2D representation of the binding site, clearly showing the ligand and all contacting amino acid residues. These diagrams illustrate the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) and the distances involved, offering a clear summary of the key binding determinants.

Quantum Chemical Calculations for Conformational and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a fundamental understanding of a molecule's electronic structure, stability, and geometry. These calculations are vital for characterizing the intrinsic properties of piperidine systems.

Both DFT and ab initio Hartree-Fock (HF) methods have been extensively used to study piperidine and its derivatives. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has been shown to be highly effective. For piperidine and 4-methylpiperidine (B120128), calculations using the B3LYP functional with a 6-31G(d) basis set yielded optimized geometric bond lengths that showed the best agreement with experimental data. researchgate.net

When comparing different computational methods for predicting the vibrational frequencies of these molecules, B3LYP was found to be superior to both the scaled BLYP functional and the Hartree-Fock approach. researchgate.net DFT calculations have also been successfully applied to determine other properties of piperidine compounds, such as their heats of formation. researchgate.net These methods can also simulate how a molecule like piperidine interacts with surfaces, for example, by modeling its adsorption on silver nanoparticles, which helps in interpreting surface-enhanced Raman scattering (SERS) spectra. mdpi.com

Table 2: Comparison of Computational Methods for Piperidine Systems

Method Basis Set Application Finding
DFT (B3LYP) 6-31G(d) Molecular geometry, vibrational frequencies Superior agreement with experimental values for geometry and vibrational spectra compared to HF and BLYP. researchgate.net
Hartree-Fock (HF) 6-31G(d) Molecular geometry, vibrational frequencies Less accurate than B3LYP for vibrational problems in piperidines. researchgate.net

The piperidine ring is not planar and exists predominantly in a chair conformation, similar to cyclohexane. For substituted piperidines like 4-methylpiperidine, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is a key aspect of its chemistry.

Computational and experimental studies have been conducted to determine this conformational preference. Theoretical studies using DFT and HF methods calculate the ground state geometries, which correspond to the most stable conformer. researchgate.net For 4-methylpiperidine, the equatorial conformation of the methyl group is known to be more stable than the axial one due to reduced steric hindrance. Experimental measurements using carbon-13 NMR spectroscopy at low temperatures have quantified this preference, showing a conformational free energy difference (–ΔG°) of 1.93 ± 0.02 kcal/mol, which strongly favors the equatorial conformer. rsc.org Time-resolved spectroscopy studies on related molecules like N-methyl piperidine have further explored the dynamics of conformational changes, such as the equilibrium between chair and twist conformers. rsc.org

Compound Name Table

Compound Name
4-Methylpiperidine-2-carboxamide
4-Methylpiperidine
N-methyl piperidine
Piperidine
Cyclohexane
Serotonin
N-[(3-fluorophenyl)methyl]-1-[(1R)-1-naphthalen-1-ylethyl] piperidine-4-carboxamide
5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide

In Silico Prediction of Pharmacokinetic Properties

In modern drug discovery, in silico methods are crucial for predicting the pharmacokinetic profiles of new chemical entities, a process encompassing absorption, distribution, metabolism, and excretion (ADME). nih.gov These computational approaches allow for the early assessment of a compound's drug-likeness, helping to reduce late-stage failures in drug development by identifying candidates with unfavorable ADME properties. nih.gov Methodologies range from quantitative structure-activity relationship (QSAR) models and similarity searches to structure-based techniques like ligand-protein docking. nih.gov

For this compound, specific ADME parameters can be predicted using various computational models. These predictions provide estimates of the compound's behavior in the human body. Key predicted properties often include lipophilicity (LogP), aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 enzymes. While specific experimental data for this exact compound is not publicly available, a typical predictive profile can be generated using established algorithms.

Below is an interactive table representing the type of data typically generated in an in silico ADME prediction for a compound like this compound.

ADME ParameterPredicted Value/ClassificationSignificance
Molecular Weight< 500 g/molCompliance with Lipinski's Rule of Five for drug-likeness.
LogP (Lipophilicity)1.0 - 3.0Influences solubility, permeability, and plasma protein binding.
Aqueous SolubilityModerately to Highly SolubleCrucial for absorption and formulation.
Human Intestinal Absorption (HIA)HighIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PenetrationLow to ModeratePredicts potential for central nervous system effects.
CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions involving the CYP2D6 pathway.
CYP3A4 InhibitorNon-inhibitorLow risk of drug-drug interactions involving the major CYP3A4 pathway. nih.govacs.org

The metabolic fate of piperidine-containing compounds is extensively studied, with alicyclic amines being common moieties in many therapeutic agents. acs.org The primary routes of metabolism for these structures include ring α-oxidation to form lactams, N-oxidation, ring-opening reactions, and, most prominently, N-dealkylation of side chains attached to the piperidine nitrogen. acs.org

Cytochrome P450 enzymes, particularly the CYP3A4 isoform, are major contributors to the metabolism of many piperidine-based drugs. nih.govacs.org Theoretical and experimental studies on 4-aminopiperidine (B84694) drugs, which share a structural similarity with this compound, show that N-dealkylation is often the predominant metabolic pathway. nih.govacs.org This reaction involves the enzymatic removal of an alkyl group from the nitrogen atom of the piperidine ring. acs.org

For example, drugs such as clebopride (B1669163) and domperidone (B1670879) are primarily metabolized via N-dealkylation. nih.govacs.org Similarly, the metabolism of fentanyl and pimozide (B1677891) is also dominated by this pathway. acs.org Computational docking studies have suggested that the 4-amino group of these compounds can form hydrogen bonds with key residues, such as serine 119 in CYP3A4, which orients the piperidine moiety close to the enzyme's heme center, thus facilitating catalysis. nih.govacs.org

Advanced Research Applications and Future Directions

Role in Modern Drug Discovery and Development Pipelines

The piperidine (B6355638) carboxamide core is a validated and highly valuable scaffold in the creation of new therapeutics. Its structural properties allow for systematic modifications, enabling chemists to fine-tune pharmacological activity and pharmacokinetic profiles, making it a central element in modern drug development.

Derivatives of the piperidine carboxamide scaffold have shown significant promise in developing treatments for some of the most challenging diseases. Researchers have successfully designed potent inhibitors and modulators for various conditions by leveraging this chemical structure.

Infectious Diseases : In the fight against HIV, piperidine-4-carboxamide derivatives have been synthesized as potent C-C chemokine receptor type 5 (CCR5) inhibitors. nih.gov CCR5 is a critical co-receptor for HIV entry into host cells, and compounds like Maraviroc have validated this therapeutic strategy. Certain synthesized derivatives show inhibitory activity equivalent to this positive control in laboratory tests. nih.gov For difficult-to-treat nontuberculous mycobacterial (NTM) infections, particularly those caused by the intrinsically multidrug-resistant Mycobacterium abscessus, piperidine-4-carboxamides have been identified as a novel class of inhibitors targeting DNA gyrase. nih.gov Other derivatives have been evaluated against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com

Neurological and Metabolic Disorders : The 4-alkylpiperidine-2-carboxamide scaffold is the basis for positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT2C receptor. nih.gov Targeting this receptor is a promising strategy for chronic diseases such as obesity and substance use disorders. nih.gov Furthermore, inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the progression of Alzheimer's disease, have been designed using a piperidine-4-carboxamide moiety. nih.gov

Oncology : The versatility of the piperidine structure is evident in cancer research, where its derivatives have been developed to target multiple pathways. Piperine-carboximidamide hybrids, which contain a piperidine ring, have been created as multi-targeted agents against EGFR, BRAF, and CDK2, all of which are crucial in cancer cell proliferation. nih.gov Another approach involves inhibiting dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, making it a target for anti-cancer therapies. nih.gov

Disease AreaTarget/MechanismPiperidine ScaffoldKey Finding
HIV CCR5 Receptor AntagonistPiperidine-4-carboxamideDerivatives showed potent antiviral activity with IC₅₀ values as low as 73.01 nM. nih.gov
Obesity/Substance Use Disorder Serotonin 5-HT₂C Receptor PAM4-Alkylpiperidine-2-carboxamideOptimized compounds demonstrated improved pharmacokinetics and in vivo efficacy. nih.gov
Mycobacterial Infections DNA Gyrase InhibitorPiperidine-4-carboxamideIdentified as a new class of inhibitors with bactericidal activity against M. abscessus. nih.gov
Alzheimer's Disease Secretory Glutaminyl Cyclase (sQC) InhibitorPiperidine-4-carboxamideA novel inhibitor (IC₅₀ = 34 μM) was discovered through virtual screening. nih.gov
Cancer Multi-kinase (EGFR, BRAF, CDK2) InhibitorPiperine-carboximidamide HybridHybrids showed potent antiproliferative and enzyme inhibitory activity (IC₅₀ as low as 12 nM for CDK2). nih.gov
Cancer / Tuberculosis Dihydrofolate Reductase (DHFR) Inhibitor4-Piperidine-based thiosemicarbazoneDerivatives exhibited potent DHFR inhibition with IC₅₀ values in the micromolar range. nih.gov

The phenyl(piperidin-4-yl)methanone (B1296144) fragment, a related structure, is considered a privileged structure in drug development. mdpi.com This concept extends to the broader piperidine carboxamide class, which serves as a foundational scaffold for creating extensive libraries of compounds. Its utility lies in its rigid, three-dimensional structure that can be readily functionalized at multiple points.

Researchers employ various strategies to exploit this scaffold. A "group-reverse" strategy was used to design novel CCR5 inhibitors based on a pharmacophore model. nih.gov In other work, the 4-position of a 4-alkylpiperidine-2-carboxamide scaffold was systematically modified with different fragments to reduce lipophilicity and improve drug-like properties. nih.gov The discovery of a secretory glutaminyl cyclase (sQC) inhibitor was achieved through a pharmacophore-assisted virtual screening, highlighting how the piperidine-4-carboxamide moiety can be identified as a key structural element for new therapeutic functions. nih.gov The structure-activity relationship (SAR) of these derivatives is often studied to guide the rational design of more potent and selective drug candidates. nih.gov

A key advantage of the piperidine carboxamide scaffold is its ability to be tailored for high-affinity binding to specific biological targets. This specificity is crucial for developing effective medicines with fewer side effects.

Receptor Antagonists and Modulators : Derivatives have been designed to act as potent antagonists for the CCR5 co-receptor, effectively blocking a pathway for HIV entry. nih.gov Others have been developed as positive allosteric modulators (PAMs) for the serotonin 5-HT2C receptor, which potentiate the receptor's natural response to serotonin rather than activating it directly. nih.gov

Enzyme Inhibitors : The scaffold is a core component of inhibitors for a wide range of enzymes. These include DNA gyrase in bacteria nih.gov, various protein kinases (EGFR, BRAF, CDK2) in cancer pathways nih.gov, secretory glutaminyl cyclase in neurodegenerative disease nih.gov, and dihydrofolate reductase (DHFR) in both cancer and microbial diseases. nih.gov The ability to inhibit these specific enzymes underpins the therapeutic potential of the designed compounds.

Compound ClassMolecular TargetTherapeutic Area
Piperidine-4-carboxamide derivativesC-C chemokine receptor type 5 (CCR5)HIV/AIDS nih.gov
4-Phenylpiperidine-2-carboxamide analoguesSerotonin 5-HT₂C ReceptorObesity, Substance Use Disorders nih.gov
Piperidine-4-carboxamides (P4C)DNA GyraseMycobacterial Infections nih.gov
Piperine-carboximidamide hybridsEGFR, BRAF, CDK2Cancer nih.gov
Piperidine-4-carboxamide moietySecretory Glutaminyl Cyclase (sQC)Alzheimer's Disease nih.gov
4-Piperidine-based thiosemicarbazonesDihydrofolate Reductase (DHFR)Cancer, Tuberculosis nih.gov

Advanced Characterization Techniques in Research

The development of drugs based on the piperidine carboxamide scaffold relies on a suite of advanced analytical and biological techniques to confirm chemical structures, investigate their interactions with targets, and evaluate their biological effects.

Spectroscopic techniques are indispensable for both structural elucidation of the synthesized compounds and for studying their non-covalent interactions with biological macromolecules like proteins and DNA.

Structural Confirmation : Standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are routinely used to confirm the identity and purity of newly synthesized piperidine carboxamide derivatives. nih.govresearchgate.net Mass spectrometry is also used to determine their molecular weight and formula. researchgate.netrsc.org

Biomolecular Interaction Studies : Fluorescence spectroscopy is a powerful tool to study the binding of these compounds to proteins. For instance, the interaction between ruthenium complexes containing a carboxamide ligand and bovine serum albumin (BSA) was studied by monitoring the quenching of tryptophan fluorescence in the protein upon binding of the complex. rsc.orgnih.gov This provides insights into binding affinity and the mechanism of interaction. nih.gov X-ray crystallography offers atomic-level detail, as shown in the analysis of a piperidine-4-carboxamide inhibitor bound to the active site of sQC, revealing the precise binding mode. nih.gov UV-visible spectroscopy and NMR can also be used to observe changes that occur when the compounds interact with targets like DNA, suggesting binding modes such as groove binding or intercalation. rsc.orgnih.gov

A tiered approach using both in vitro and in vivo assays is essential to evaluate the therapeutic potential of piperidine carboxamide derivatives.

In Vitro Assays : These laboratory-based assays provide the initial assessment of a compound's biological activity. They include enzyme inhibition assays, which determine the concentration of a compound required to inhibit a target enzyme by 50% (IC₅₀). nih.govnih.govnih.govnih.gov Cell-based assays are used to measure a compound's effect on whole cells, such as antiviral activity in HIV single-cycle assays nih.gov, antiproliferative activity against cancer cell lines nih.gov, or cytotoxicity against human cell lines to assess potential toxicity. mdpi.com Functional assays, like the calcium mobilization assay, are used to measure the downstream cellular effects of receptor binding. nih.gov

In Vivo Assays : Compounds that show promise in vitro are advanced to in vivo studies in animal models to assess their efficacy and pharmacokinetic properties in a living organism. For example, the ability of a 5-HT2C receptor PAM to enhance the effects of a known agonist was confirmed using a drug discrimination assay in an animal model. nih.gov Analgesic activity of certain piperidine-4-carboxamide derivatives has been evaluated in mice using methods like the tail-flick test. researchgate.net These studies are critical for validating a compound's potential as a future drug.

Assay TypePurposeExample ApplicationFinding/Metric
In Vitro
Enzyme InhibitionTo quantify potency against a specific enzymeDHFR Inhibition AssayIC₅₀ values ranging from 13.70 to 47.30 µM. nih.gov
Antiviral AssayTo measure ability to block viral replicationHIV-1 Single Cycle AssayIC₅₀ values of 73.01 nM and 94.10 nM for lead compounds. nih.gov
Antiproliferative AssayTo measure inhibition of cancer cell growthEvaluation against four human cancer cell linesGI₅₀ (50% growth inhibition) as low as 35 nM. nih.gov
Cytotoxicity AssayTo assess toxicity to human cellsHepG2 Cell Viability AssayDetermined IC₅₀ to evaluate hepatotoxicity risk. mdpi.com
In Vivo
Drug DiscriminationTo assess if a compound produces a specific subjective effectPotentiation of a 5-HT₂CR agonist in ratsEstablished in vivo efficacy of the PAM. nih.gov
Analgesic TestTo measure pain-relieving effectsTail-flick latency test in miceDemonstrated significant analgesic activity. researchgate.net

Patent Landscape Analysis of 4-Methylpiperidine-2-carboxamide and its Derivatives

A review of the patent landscape reveals that this compound and its related structures are valuable intermediates and scaffolds in the synthesis of pharmacologically active agents. Patents often focus on methods of preparation for these compounds or on new chemical entities that incorporate this motif.

One notable patent, CN102887854B, discloses a method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. google.com This compound is identified as a key intermediate for the active precursor of argatroban, (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester. google.com The patented method emphasizes operational simplicity, mild reaction conditions, and improved yield by using phosphomolybdic acid as a catalyst to enhance the activity of hydrogen peroxide as an oxidizing agent. google.com This approach aims to reduce pollution and be more suitable for industrial-scale production. google.com

Other patents cover broader families of piperidine carboxamide derivatives. For instance, US9428456B2 describes 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives, a class of compounds investigated for their therapeutic potential. google.com Similarly, patent US8697876B2 details the synthesis of pyridinyl-piperidine 5-HT1F agonists, which involves the preparation of N,N-diethyl-1-methylpiperidine-4-carboxamide as an intermediate step. google.com While these examples are not the exact 2-carboxamide (B11827560) isomer, they highlight the general importance of the methylpiperidine carboxamide scaffold in medicinal chemistry and drug development, indicating a continued interest in developing and protecting intellectual property around these structures.

Table 1: Selected Patents Related to this compound and its Derivatives

Patent NumberTitleKey Findings/Relevance
CN102887854B Method for preparing 4-methylpiperidine-2-carboxylate hydrochlorideDescribes an efficient synthesis method for a direct precursor to a 4-methylpiperidine-2-carboxylic acid derivative, highlighting its role as an intermediate for the anticoagulant argatroban. google.com
US9428456B2 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivativesCovers a broad class of heterocyclyl-carboxamide derivatives, including those based on a piperidine structure, for pharmaceutical applications. google.com
US8697876B2 Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonistsInvolves the synthesis of a 4-methylpiperidine-4-carboxamide (B3197074) derivative as a key intermediate for a 5-HT1F agonist, demonstrating the utility of the scaffold. google.com

Emerging Research Areas and Methodological Advancements

Integration of Artificial Intelligence (AI) and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the pharmaceutical industry by accelerating the timeline and improving the success rate of drug discovery. nih.govnih.gov For scaffolds like this compound, these technologies offer powerful tools to explore their therapeutic potential more efficiently. ML algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of novel derivatives. nih.gov This includes predicting physicochemical properties like solubility and bioavailability, as well as potential toxicity, thereby focusing synthesis efforts on candidates with a higher probability of success. nih.govcrimsonpublishers.com

Systematic Targeting of Protein Complexes with Molecular Probes

A significant challenge in drug discovery is the targeting of protein-protein interactions, which are often considered "undruggable" with traditional small molecules. An emerging area of research is the development of "molecular glues" or "COUPLrs" (Covalent Protein Ligators) that can stabilize or induce protein complexes. biorxiv.orgdntb.gov.uaresearchgate.net These are small molecules, often with two reactive warheads, designed to covalently link proteins together. biorxiv.org

Recent research has demonstrated the potential of piperidine carboxamide scaffolds in this domain. In one study, a library of molecular COUPLrs was developed to systematically identify protein complexes that can be targeted. biorxiv.orgresearchgate.net This work involved the synthesis of N,N'-(5-(prop-2-yn-1-ylcarbamoyl)-1,3-phenylene)bis(4-methylpiperidine-4-carboxamide), a derivative built upon a methylpiperidine carboxamide framework. biorxiv.org By using an integrated chemical proteomic platform, researchers can identify which proteins are engaged by these molecular COUPLrs. biorxiv.org This approach substantially expands the scope of proteins that can be targeted by small molecules, moving beyond single-protein inhibition to the modulation of entire protein complexes. dntb.gov.uaresearchgate.net

The principles from this research can be directly applied to this compound. Its structure could serve as a foundational element for designing novel molecular probes aimed at gluing specific protein partners together. Computational tools, including molecular docking and dynamics simulations, can aid in designing these probes by predicting their binding to target protein surfaces. nih.gov This strategy represents a methodological leap, enabling the chemical connection of proteins to study their function and potentially develop new therapeutic strategies for diseases driven by aberrant protein complexes. biorxiv.orgresearchgate.net

Q & A

Basic: How can the synthesis of 4-Methylpiperidine-2-carboxamide be optimized for higher yield and purity?

Answer:
Synthetic optimization requires careful control of reaction conditions, including solvent selection, temperature, and catalyst use. For example, oxidation of methylpyridine derivatives (e.g., 4-methylpyridine) to carboxylic acids under continuous flow micro-reactors with potassium tert-amylate in HMPA/THF at 60°C and 10 bar air pressure achieves high yields (70–100%) . Subsequent coupling with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) can improve carboxamide formation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) enhances purity. Monitor intermediates using HPLC or TLC for reaction progression .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., DMSO-d6_6) to confirm backbone structure and substituent positions. Key signals include piperidine ring protons (δ 1.5–3.0 ppm) and carboxamide carbonyl (δ ~165–170 ppm) .
  • X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals via slow evaporation (e.g., methanol/water). Crystallographic parameters (e.g., unit cell dimensions, space group) should align with published analogs like N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ for C8_8H14_{14}N2_2O: calc. 154.1106, obs. 154.1108) .

Basic: How should researchers assess the solubility and stability of this compound in aqueous and organic media?

Answer:

  • Solubility : Perform shake-flask experiments in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy or HPLC-UV (λ = 210–254 nm).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic stability (e.g., in PBS at 37°C) identifies degradation products like piperidine carboxylic acids .

Advanced: How does stereochemistry at the piperidine ring influence the bioactivity of this compound derivatives?

Answer:
Stereochemistry alters receptor binding and metabolic stability. For example, cis- vs. trans-methyl substitution affects hydrophobic interactions in enzyme active sites. Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose columns) or asymmetric catalysis. Test in vitro bioactivity (e.g., IC50_{50} in enzyme inhibition assays) and correlate with molecular docking studies using crystallographic data (e.g., PDB: 4XYZ) .

Advanced: What computational strategies are effective for predicting the pharmacokinetic properties of this compound analogs?

Answer:

  • ADME Prediction : Use tools like SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Validate with experimental data (e.g., microsomal stability assays) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability. Focus on hydrogen bonding (carboxamide NH–O interactions) and π-stacking (if aryl substituents are present) .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?

Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, incubation times) or structural impurities.

  • Methodological Harmonization : Standardize assays (e.g., ATP-based viability tests with 48-hour exposure).
  • Structural Verification : Confirm compound identity via 1H^1H NMR and HRMS. Cross-reference with databases (e.g., PubChem) .
  • Meta-Analysis : Use tools like RevMan to compare IC50_{50} values across studies, adjusting for variables like serum concentration .

Advanced: What strategies are recommended for elucidating the mechanism of action of this compound in neuropharmacological studies?

Answer:

  • Target Deconvolution : Employ affinity chromatography (immobilized carboxamide probes) or thermal shift assays to identify binding proteins.
  • Pathway Analysis : Use RNA-seq or phosphoproteomics (LC-MS/MS) to map signaling cascades (e.g., mTOR or MAPK pathways) .
  • In Vivo Validation : Test in transgenic models (e.g., C. elegans with GFP-tagged neurons) to assess behavioral or cellular effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound derivatives?

Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, F), alkyl (methyl, ethyl), or aryl (phenyl, pyridyl) groups at the piperidine or carboxamide positions.
  • Assay Panels : Test against off-target receptors (e.g., hERG, CYP3A4) to assess selectivity. Use SPR (surface plasmon resonance) for binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using alignment rules from crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.